5-Cyclobutyl-1,2-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

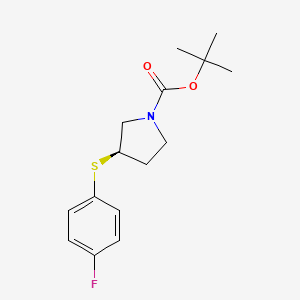

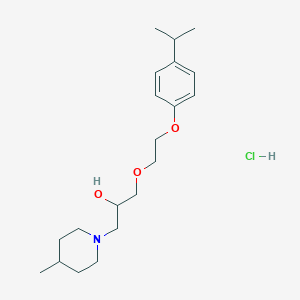

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound . It is part of the oxazole family, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Molecular Structure Analysis

The molecular structure of 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid consists of a cyclobutyl group attached to the 5-position of the oxazole ring, and a carboxylic acid group attached to the 4-position . The InChI code for this compound is 1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) .Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid are not detailed in the literature, oxazole derivatives in general are known to participate in a variety of chemical reactions. For instance, the carboxylate group can add to a P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group .Applications De Recherche Scientifique

Peptidomimetics and Biologically Active Compounds : The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid, has been identified as useful in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This research highlights the potential of such molecules in drug discovery and development (Ferrini et al., 2015).

Antimycobacterial Activity : A study synthesized new compounds containing 1-(5-cyclobutyl-1,3-oxazol-2-yl) and evaluated their antimycobacterial activities. This research is particularly important for developing treatments against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

Synthesis of Oxazole Derivatives : A novel synthesis method for 2,5-disubstituted oxazoles and oxazolines was developed, involving ruthenium(II) porphyrin-copper chloride catalyzed cyclization. This research contributes to the broader understanding of synthesizing oxazole derivatives, which can be applied in various chemical and pharmaceutical processes (Zhong et al., 2012).

Fluorescent Probes in Peptides : The study of oxazole-4-carboxylate derivatives revealed their potential as fluorescent probes, which is significant for applications in bioimaging and diagnostics. The research demonstrated the synthesis of these compounds and their incorporation into peptides, maintaining good fluorescence levels (Ferreira et al., 2010).

Stability and Spectroscopic Properties : Research on 5-Hydroxyoxazole-4-carboxylic acid derivatives, closely related to 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid, has provided insights into their stability and spectroscopic properties. This is essential for understanding their behavior in various chemical contexts and potential applications (Tirla et al., 2021).

Building Blocks for Amino Acid-like Molecules : A study developed a synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, highlighting their use as novel building blocks for heterocyclic amino acid-like molecules. This is significant in the field of organic chemistry and drug design (Bruzgulienė et al., 2022).

Safety And Hazards

Orientations Futures

The future research directions for 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their medicinal applications. Given the wide range of biological activities exhibited by oxazole derivatives, they hold promise for the development of new therapeutic agents .

Propriétés

IUPAC Name |

5-cyclobutyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-9-12-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWOUAPBYZJDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)

![5-Azaspiro[2.4]heptan-7-ol](/img/structure/B2469008.png)

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)

![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide](/img/structure/B2469026.png)